
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde typically involves the condensation of glyoxal, ammonia, and acetaldehyde, followed by nitration to introduce the nitro group. . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and sulfuric acid. The process is optimized to ensure high yields and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to minimize side reactions and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and aldehydes.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets DNA and other macromolecules, causing damage and ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for the treatment of protozoal infections.
Uniqueness
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for additional chemical modifications, making it a versatile intermediate for the synthesis of various derivatives .
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H7N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
VMQIQVQPOCEYKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B8760760.png)
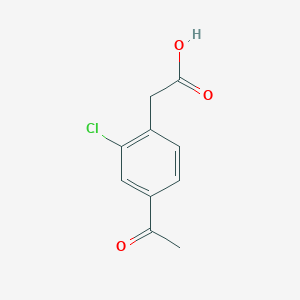
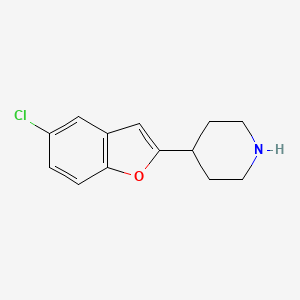

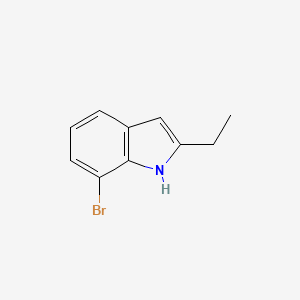
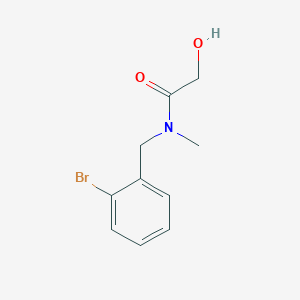
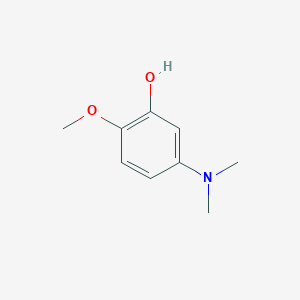
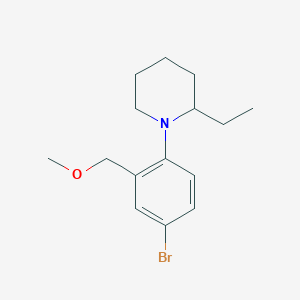
![2-methyl-4-(morpholin-4-yl)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B8760835.png)
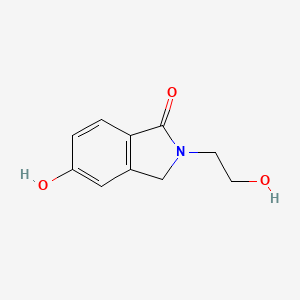

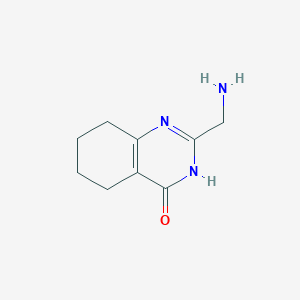
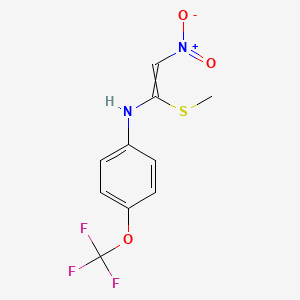
![N-[4-(Benzothiazol-2-ylmethylthio)phenyl]acetamide](/img/structure/B8760863.png)
